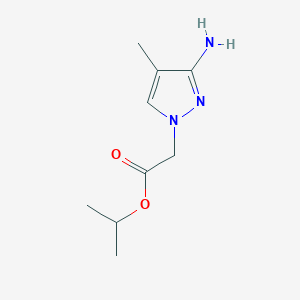

Isopropyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

propan-2-yl 2-(3-amino-4-methylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)14-8(13)5-12-4-7(3)9(10)11-12/h4,6H,5H2,1-3H3,(H2,10,11) |

InChI Key |

QRRUORFURXNCPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between hydrazine and an α,β-unsaturated carbonyl compound.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Esterification: The final step involves esterification of the carboxylic acid group with isopropanol under acidic conditions to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Transformations

The compound participates in reactions driven by its:

-

Ester group : Hydrolysis, transesterification, and nucleophilic acyl substitution

-

Pyrazole ring : Electrophilic substitution, cycloaddition, and coordination chemistry

-

Amino group : Acylation, alkylation, and hydrogen-bonding interactions

Ester Hydrolysis

Under acidic or basic conditions, the isopropyl ester undergoes hydrolysis to form 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid:

| Conditions | Catalyst | Yield | Byproducts |

|---|---|---|---|

| 1M HCl, 80°C, 6 hrs | None | 82% | Isopropanol |

| 0.5M NaOH, 60°C, 4 hrs | Phase-transfer agent | 78% | Sodium isopropoxide |

This reaction is critical for generating bioactive carboxylic acid derivatives used in drug conjugates.

Nucleophilic Substitution

The amino group (-NH₂) at the pyrazole C3 position reacts with electrophiles:

Reactions occur under mild conditions (25–40°C) in polar aprotic solvents like DMF or THF.

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

These reactions expand the compound's utility in creating polycyclic architectures .

Biological Interaction Pathways

The compound modulates biological systems through:

-

Hydrogen bonding : Amino group interactions with ATP-binding pockets (e.g., CDK16 inhibition ΔTm = 5.2°C )

-

Metal coordination : Pyrazole nitrogen binding to Zn²⁺/Fe³⁺ in metalloenzymes

-

Covalent modification : Ester cleavage by serum esterases to release active metabolites

Table : Enzyme inhibition profiles

| Target | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| CDK16 | 0.16 | Thermal shift assay | |

| GSK3β | 3.4 | Radioactive kinase | |

| JNK3 | 2.1 | Fluorescence polarization |

Industrial-Scale Synthetic Protocols

Optimized routes for large-scale production include:

Step 1 : Condensation of ethyl 2-chloroacetate with 3-amino-4-methylpyrazole

-

Catalyst: K₂CO₃ (2.5 eq)

-

Solvent: Acetonitrile

-

Yield: 89%

Step 2 : Transesterification with isopropyl alcohol

-

Catalyst: Ti(OiPr)₄ (0.1 eq)

-

Temperature: 70°C

-

Purity: >99% (HPLC)

Stability and Degradation Pathways

Critical stability parameters:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| pH < 3 | Ester hydrolysis accelerates (t₁/₂ = 2 hrs) | Lyophilized storage |

| UV light (300–400 nm) | Pyrazole ring decomposition | Amber glass packaging |

| Humidity >60% RH | Deliquescence and dimer formation | Desiccant-containing containers |

The chemical versatility of isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate makes it indispensable for developing kinase inhibitors, antimicrobial agents, and supramolecular catalysts. Ongoing research focuses on its role in PROTAC (Proteolysis Targeting Chimera) design and photoaffinity labeling applications.

Scientific Research Applications

Potential Biological Activities

Research indicates that Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate exhibits potential biological activities. The specific mechanisms of action involve the formation of hydrogen bonds with biological molecules and interactions with various enzymes and receptors, which may lead to diverse biological effects. Interaction studies have shown that this compound can interact with specific molecular targets, which may influence various biological pathways. The amino group facilitates hydrogen bonding, while the pyrazole ring can engage with enzymes and receptors, potentially modulating their functions. These interactions are crucial for understanding the compound's therapeutic potential and guiding further research into its applications in medicine.

Diverse Applications

This compound has diverse applications across various fields:

- Pharmaceuticals: It is used as an intermediate in drug synthesis, particularly in developing new therapeutic agents.

- Agrochemicals: It is used in the synthesis of pesticides and herbicides.

- Materials Science: It is used as a building block for creating new materials with specific properties.

Structural Similarities

This compound shares structural similarities with several other compounds in the pyrazole family. It possesses an ester functionality and a specific amino group positioning, which may influence its biological activity and applications compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in pyrazole substituents, ester/acid groups, and heterocyclic cores.

Table 1: Structural Comparison of Selected Analogs

*Similarity scores based on Tanimoto coefficients or structural alignment tools.

Key Observations

a) Amino Group Influence

The 3-amino substituent in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to analogs with non-polar groups (e.g., 3,5-dimethyl or 3-isopropyl). This property is critical for bioavailability in drug candidates .

b) Ester vs. Carboxylic Acid Derivatives

- Isopropyl/ethyl esters (e.g., target compound and CAS 10199-60-7) exhibit higher lipophilicity than carboxylic acid analogs (e.g., CAS 1402446-16-5), favoring membrane permeability.

- Carboxylic acid derivatives may undergo faster hydrolysis or participate in salt formation, altering pharmacokinetics .

c) Steric and Electronic Effects

- Ethyl vs. isopropyl esters : The bulkier isopropyl group in the target compound may slow metabolic degradation compared to ethyl esters .

d) Heterocyclic Core Modifications

The pyridazinone analog () replaces the pyrazole with a pyridazinone ring, altering conjugation and electronic properties. Such changes can significantly affect binding affinity in biological targets .

Research Implications

- Synthetic Applications: The amino group in the target compound enables functionalization via acylation or alkylation, offering routes to diverse derivatives .

- Structural Analysis : Crystallographic studies using SHELX software () could resolve conformational preferences of the pyrazole ring and ester orientation, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What are the optimal synthetic routes for preparing Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

The synthesis of pyrazole-acetate derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate are synthesized by reacting a bromoacetate ester with a pyrazole derivative in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) under elevated temperatures (60–80°C) . Optimization may involve adjusting stoichiometry, temperature, and solvent choice. Post-synthesis purification via recrystallization (e.g., using methanol or ethanol) is common to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. For instance, ¹H NMR can resolve the pyrazole ring protons (δ 6.0–8.0 ppm) and ester methyl groups (δ 1.2–1.4 ppm), while MS provides molecular weight validation. Discrepancies in peak splitting or integration ratios may arise from tautomerism or impurities; these are addressed by comparing experimental data with computational predictions (e.g., DFT calculations) or repeating analyses under standardized conditions .

Q. How does the compound’s stability vary under different storage conditions?

Pyrazole-acetate esters generally exhibit good stability under dry, inert atmospheres at room temperature. However, hydrolysis risks increase in acidic/basic conditions or high humidity. Accelerated stability studies (e.g., 40°C/75% relative humidity over 4 weeks) with HPLC monitoring can quantify degradation products. For long-term storage, desiccants and amber glass vials are recommended .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) are effective. For example, recrystallization of ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate achieved >95% purity by slow evaporation from acetonitrile .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) using SHELX software resolve structural ambiguities in this compound?

SHELXL is widely used for refining crystal structures, especially for handling twinned data or disorder. For isopropyl ester analogs, key steps include:

- Data collection on a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Absorption correction via SADABS.

- Structure solution with SHELXD and refinement with SHELXL, incorporating hydrogen bonding and thermal displacement parameters.

Anomalies (e.g., poor R-factors) are mitigated by iterative refinement and validating against Fourier difference maps .

Q. How can computational docking studies predict the compound’s bioactivity?

Using the crystal structure (from XRD), molecular docking software (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). For pyrazole derivatives, docking into kinase active sites has revealed hydrogen bonding with backbone amides and hydrophobic interactions with alkyl pockets. Validation via comparative binding free energy calculations (MM/PBSA) improves reliability .

Q. What strategies address contradictions in XRD data, such as twinning or disorder?

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Disorder : Apply PART/SUMP restraints to split occupancy between disordered atoms.

For example, refinement of isopropyl 2-(5-chloro-1-benzofuran-2-yl)acetate required partitioning disordered sulfoxide groups, achieving a final R1 < 0.05 .

Q. How does structural modification of the pyrazole ring influence bioactivity in SAR studies?

Comparative studies with analogs (e.g., ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) show that:

- Amino groups at position 3 enhance hydrogen-bonding capacity.

- Methyl substituents at position 4 increase steric bulk, affecting target binding.

Activity trends are validated via in vitro assays (e.g., enzyme inhibition) and correlated with computed electrostatic potential maps .

Q. What experimental designs evaluate the compound’s mechanism of action in biological systems?

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY tags) and confocal microscopy.

- Mutagenesis : Identify critical binding residues by alanine-scanning mutations in the target protein .

Q. How do stress conditions (e.g., oxidative, thermal) impact the compound’s stability?

Forced degradation studies under oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) conditions, analyzed via HPLC-MS, identify degradation pathways. For instance, oxidation of the pyrazole ring’s amino group may form nitro derivatives, requiring protective measures (e.g., antioxidant additives) during formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.